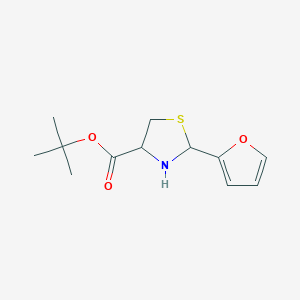![molecular formula C17H16F2N2O2 B2972853 N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803593-80-7](/img/structure/B2972853.png)
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In Alzheimer's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide also has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide. One area of research could be the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could be the optimization of dosing and administration methods for therapeutic use. Additionally, further studies could be conducted to investigate the potential therapeutic effects of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide in other diseases, such as Huntington's disease and multiple sclerosis.
合成法
The synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with 3,5-difluorobenzoyl chloride in the presence of a base to form 3-(3,5-difluorobenzoyl)pyridin-2-ol. This intermediate is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base to form the final product, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide.
科学的研究の応用
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
特性
IUPAC Name |
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-17(2,3)16(23)21-15-13(5-4-6-20-15)14(22)10-7-11(18)9-12(19)8-10/h4-9H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAJPQGPOPGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)



![(E)-4-(Dimethylamino)-N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-enamide](/img/structure/B2972780.png)
![3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide](/img/structure/B2972781.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)
![2-Chloro-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]acetamide](/img/structure/B2972784.png)

![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
methanone](/img/structure/B2972789.png)

![3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2972793.png)